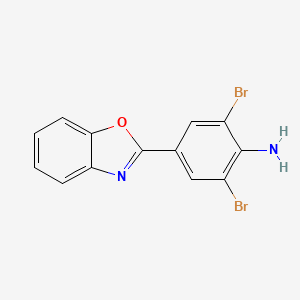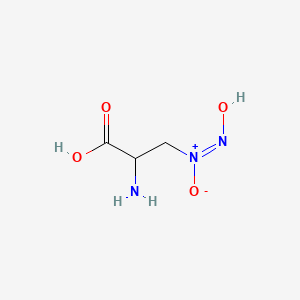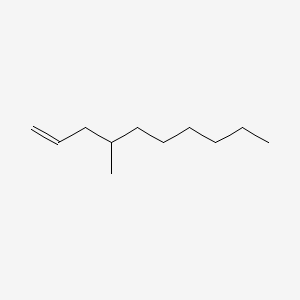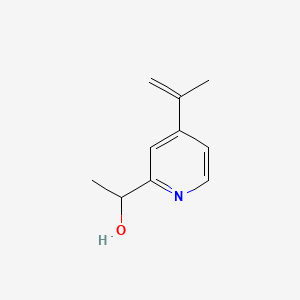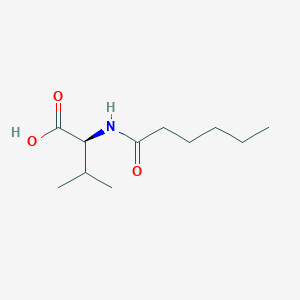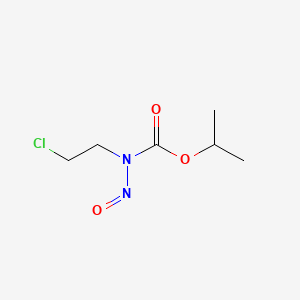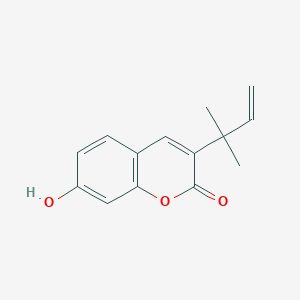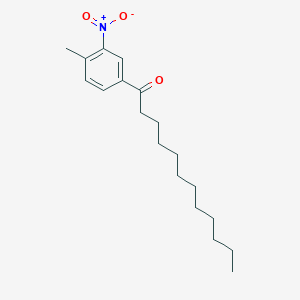
sodium ((2R,3S,4R,5R)-5-amino-3,4,6-trihydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucosamine 6-phosphate sodium salt is a monosaccharide derivative that plays a crucial role in the hexosamine biosynthesis pathway. It is a naturally occurring compound produced by the enzyme glucosamine-6-phosphate deaminase from fructose 6-phosphate and glutamine . This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Glucosamine 6-phosphate sodium salt can be synthesized through the enzymatic conversion of D-fructose-6-phosphate using L-glutamine as a nitrogen donor. This reaction is catalyzed by the enzyme glucosamine-6-phosphate synthase (GlmS) and follows an ordered bi-bi process . The reaction conditions typically involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of D-Glucosamine 6-phosphate sodium salt often involves the fermentation of glucose using specific strains of microorganisms that express the necessary enzymes for the conversion process. The fermentation process is followed by purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucosamine 6-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glucosamine derivatives with altered functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions include various glucosamine derivatives that can be used in further biochemical studies or industrial applications .
Applications De Recherche Scientifique
D-Glucosamine 6-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: The compound is involved in studying cellular processes, including glycosylation and metabolic pathways.
Mécanisme D'action
The mechanism of action of D-Glucosamine 6-phosphate sodium salt involves its role in the hexosamine biosynthesis pathway. It catalyzes the conversion of D-fructose-6-phosphate into D-glucosamine-6-phosphate using L-glutamine as a nitrogen donor. This process is crucial for the synthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage and other connective tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose 6-phosphate sodium salt: Similar in structure but lacks the amino group present in D-Glucosamine 6-phosphate sodium salt.
N-Acetyl-D-glucosamine 6-phosphate sodium salt: Contains an acetyl group, which differentiates it from D-Glucosamine 6-phosphate sodium salt.
α-D-Glucosamine 1-phosphate: Differs in the position of the phosphate group, affecting its biochemical properties.
Uniqueness
D-Glucosamine 6-phosphate sodium salt is unique due to its specific role in the hexosamine biosynthesis pathway and its ability to serve as a precursor for various glycosylated compounds. Its structural features, including the amino and phosphate groups, make it a versatile compound in biochemical research and industrial applications .
Propriétés
Formule moléculaire |
C6H13NNaO8P |
|---|---|
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P.Na/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;/h2-6,8-10H,1,7H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4-,5-,6?;/m1./s1 |
Clé InChI |
ITFLGSDHWWAGKW-NSEZLWDYSA-M |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
